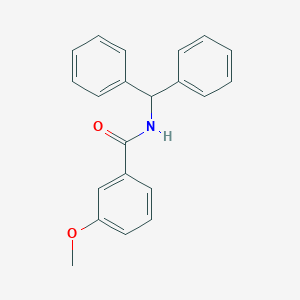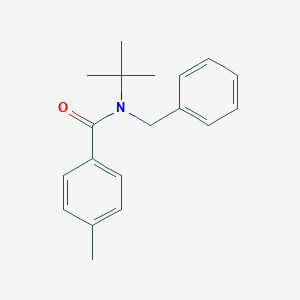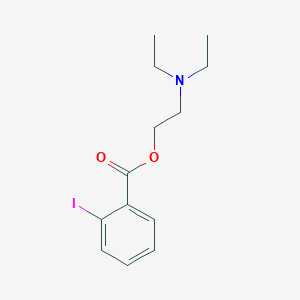![molecular formula C15H14N4S2 B295261 4-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B295261.png)
4-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a member of the thienopyrimidine family and has been shown to exhibit unique biochemical and physiological effects.
Applications De Recherche Scientifique
4-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine has been shown to exhibit a wide range of potential applications in medical research. Some of the most notable applications include its use as an anti-cancer agent, an anti-inflammatory agent, and a potential treatment for neurological disorders. In addition, this compound has also been shown to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Mécanisme D'action
The mechanism of action of 4-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is not yet fully understood. However, several studies have suggested that this compound may act by inhibiting various enzymes and signaling pathways involved in the progression of diseases such as cancer and inflammation. In addition, this compound has also been shown to exhibit potent antioxidant activity, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against oxidative stress. In addition, animal studies have shown that this compound can improve cognitive function and reduce neurological damage in models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine in lab experiments is its potent and diverse pharmacological effects. This compound has been shown to exhibit activity against a wide range of diseases and may have potential applications in multiple areas of medical research. However, one of the main limitations of using this compound is its relatively complex synthesis method, which may limit its availability and increase the cost of research.
Orientations Futures
There are several potential future directions for research on 4-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine. One of the most promising areas of research is the development of new anti-cancer therapies based on this compound. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders. Finally, the development of new synthesis methods for this compound may also help to increase its availability and reduce the cost of research.
Méthodes De Synthèse
The synthesis of 4-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine involves a multi-step process that has been described in detail in various research papers. One of the most commonly used methods involves the reaction of 2-amino-4,6-dimethylpyrimidine with 5-bromo-2-chlorothiophene in the presence of a palladium catalyst. The resulting intermediate is then subjected to a series of reactions involving various reagents and solvents to yield the final product.
Propriétés
Formule moléculaire |
C15H14N4S2 |
|---|---|
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
12-(4,6-dimethylpyrimidin-2-yl)sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene |
InChI |
InChI=1S/C15H14N4S2/c1-8-6-9(2)19-15(18-8)21-14-12-10-4-3-5-11(10)20-13(12)16-7-17-14/h6-7H,3-5H2,1-2H3 |
Clé InChI |
MYSIXZKTVYYSLL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)SC2=NC=NC3=C2C4=C(S3)CCC4)C |
SMILES canonique |
CC1=CC(=NC(=N1)SC2=NC=NC3=C2C4=C(S3)CCC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Tert-butyl(methyl)amino]ethyl 3-bromobenzoate](/img/structure/B295181.png)
![2-[Tert-butyl(methyl)amino]ethyl 2-chlorobenzoate](/img/structure/B295183.png)
![2-[Tert-butyl(methyl)amino]ethyl 4-methylbenzoate](/img/structure/B295184.png)

![3-bromo-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B295188.png)


![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B295193.png)
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B295194.png)
![2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B295198.png)
![2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B295199.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B295200.png)
![3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295201.png)
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B295202.png)
